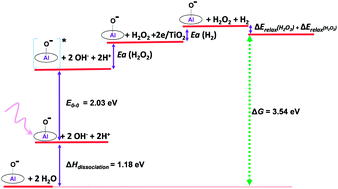How one-photon can induce water splitting into hydrogen peroxide and hydrogen by aluminum porphyrins. Rationale of the thermodynamics†
Sustainable Energy & Fuels Pub Date: 2020-01-23 DOI: 10.1039/D0SE00044B
Abstract
An alternative approach of two-electron water splitting into hydrogen peroxide and hydrogen by one-photon was developed to bypass the photon-flux density bottleneck in artificial photosynthesis catalysed by molecular catalysts. Here we report how one-photon can induce the water splitting by earth abundant aluminum porphyrins and how the thermodynamics is rationalized. A simple energy correlation between the input energy of one-photon excitation of aluminum porphyrin species (E00 = 2.03 eV) and output energy from the splitting of two water molecules into hydrogen peroxide and hydrogen (3.54 eV) reveals a requirement for additional energy from the surrounding heat bath to drive the catalytic cycle. We have estimated the activation energies for both the two-electron oxidation of water and hydrogen evolution by Arrhenius analysis in the temperature range of 295–346 K. The activation energy for the two-electron oxidation of water catalysed by AlTMPyP was found to be pH dependent (pH 7.0, 50.6 kJ mol−1 to pH 12.5, 26.5 kJ mol−1), which reflects that the reaction is driven by both water and hydroxide ions as the substrates. Under the pH 12.5 conditions the thermodynamic correlation was well rationalized by comparing the total energy input with the energy stored in the reaction forming H2O2 and H2.


Recommended Literature
- [1] Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine: effect of introducing a CC double bond†
- [2] Inside front cover
- [3] Synthesis, structure and properties of a new two-photon photopolymerization initiator
- [4] Antiferromagnetic Fe3As nanostructure with a unique planar Fe arrangement†
- [5] Cationic polymer-based plasmonic sensor array that discriminates proteins†
- [6] Synthesis and anti-cancer activities of glycosides and glycoconjugates of diterpenoid isosteviol†
- [7] Combined inorganic base promoted N-addition/[2,3]-sigmatropic rearrangement to construct homoallyl sulfur-containing pyrazolones†
- [8] Investigating the stable operating voltage for the MnFe2O4 Li-ion battery anode†
- [9] Unprecedented high selectivity of n-hexane dehydroaromatization to benzene over metal-free phosphorus-doped activated carbon catalysts†
- [10] In situ X-ray probing reveals fingerprints of surface platinum oxide†

Journal Name:Sustainable Energy & Fuels
Research Products
-
CAS no.: 99-24-1
-
3,5-Bis(trifluoromethyl)phenol
CAS no.: 349-58-6
-
CAS no.: 2425-77-6
-
1-phenyl-2-sulfanylethan-1-one
CAS no.: 2462-02-4
-
CAS no.: 2783-17-7
-
CAS no.: 348-67-4
-
CAS no.: 104-74-5









